{hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride
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Overview
Description
{Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride is a synthetic organic compound characterized by its unique dioxinopyrrolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride typically involves the following steps:
Formation of the Dioxinopyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinopyrrolidine core.
Introduction of the Methanol Group: The methanol group is introduced via nucleophilic substitution or addition reactions, often using reagents like methanol or formaldehyde.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where nucleophiles like halides or amines replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Delivery: Studied for its ability to enhance the delivery of drugs to specific tissues or cells.
Industry
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of {hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound inhibits the activity of enzymes by binding to their active sites.
Receptor Modulation: It modulates the activity of receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
{Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol: The free base form without the hydrochloride salt.
{Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}ethanol: An analog with an ethanol group instead of methanol.
{Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanamine: An analog with an amine group instead of methanol.
Uniqueness
{Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride is unique due to its specific dioxinopyrrolidine structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
2703778-78-1 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-3-5-4-10-6-1-8-2-7(6)11-5;/h5-9H,1-4H2;1H |
InChI Key |
SKKBYBMZAVEWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)OC(CO2)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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